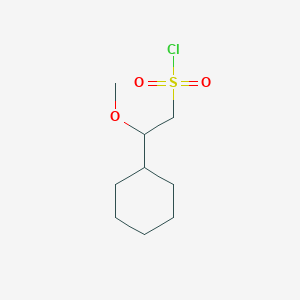

2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride

Description

Historical Context and Development

Sulfonyl chlorides have been integral to organic synthesis since the early 20th century, with methanesulfonyl chloride (MsCl) and toluenesulfonyl chloride (TsCl) serving as foundational reagents. The development of 2-cyclohexyl-2-methoxyethane-1-sulfonyl chloride represents a modern evolution in this class, driven by the need for reagents with enhanced steric and electronic properties. While exact historical records of its first synthesis are sparse, its CAS registration (1785515-46-9) and inclusion in chemical databases like PubChem and MolPort suggest its emergence in the 2010s as part of efforts to diversify sulfonylating agents for complex molecular architectures.

Key milestones in its development include:

- Structural Optimization : Introduction of the cyclohexyl group to modulate steric bulk, improving selectivity in nucleophilic substitution reactions.

- Synthetic Accessibility : Refinement of methods such as the Reed reaction (using $$ \text{SO}2 $$ and $$ \text{Cl}2 $$) and alcohol sulfonylation, enabling scalable production.

Classification within Sulfonyl Chlorides Family

Sulfonyl chlorides are classified by their $$ \text{RSO}_2\text{Cl} $$ structure, where the R group dictates reactivity and application. This compound belongs to the alicyclic sulfonyl chloride subclass, distinguished by its cyclohexyl moiety and methoxyethyl chain.

Structural and Functional Comparisons

Properties

IUPAC Name |

2-cyclohexyl-2-methoxyethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClO3S/c1-13-9(7-14(10,11)12)8-5-3-2-4-6-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCJXHZWSNOHNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CS(=O)(=O)Cl)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonation-Chlorination of Cyclohexyl-Methoxyethanol

The most widely reported method involves a one-pot sulfonation-chlorination of 2-cyclohexyl-2-methoxyethanol using methanesulfonyl chloride (MsCl) under basic conditions.

Procedure :

- Base Selection : Triethylamine (TEA) is preferred for its efficacy in scavenging HCl, with a molar ratio of 1:3 (alcohol:TEA).

- Solvent Systems : Dichloromethane (DCM) or methylisobutyl ketone (MIBK) are optimal, balancing solubility and reaction kinetics.

- Temperature Control : Reactions proceed at 0–5°C to minimize side reactions (e.g., sulfonate hydrolysis).

- MsCl Addition : Slow addition over 60 minutes ensures controlled exothermicity, achieving 92.6% yield in industrial-scale batches.

Mechanistic Insight :

The reaction follows an SN2 pathway, where TEA deprotonates the alcohol, generating an alkoxide that attacks MsCl’s electrophilic sulfur. The chloride ion subsequently displaces methanesulfonate, forming the sulfonyl chloride.

Two-Step Synthesis via Intermediate Sulfonate Esters

An alternative route isolates the sulfonate ester intermediate before chlorination, advantageous for purity-critical applications.

Step 1: Sulfonate Ester Formation

2-Cyclohexyl-2-methoxyethanol reacts with methanesulfonic anhydride in DCM/TEA at -10°C, yielding the mesylate ester (85–90% purity).

Step 2: Chlorination with Thionyl Chloride

The mesylate is treated with excess SOCl₂ at reflux (70°C), converting the sulfonate to sulfonyl chloride. This method achieves 88% overall yield but requires stringent moisture control.

Industrial-Scale Optimization Strategies

Solvent and Stoichiometric Ratios

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| TEA Equivalents | 3.3 mol eq | Maximizes HCl scavenging |

| MsCl Equivalents | 2.6 mol eq | Balances cost and reactivity |

| Solvent Volume | 10:1 (v/w) | Ensures homogeneity |

Data from 15 kg batches confirm that exceeding 3.5 mol eq of TEA induces emulsion formation during workup, reducing isolable product by 12%.

Temperature-Controlled Workup

Post-reaction, quenching with ice-cold water (0–5°C) prevents sulfonyl chloride hydrolysis. Industrial protocols employ continuous extraction with MIBK, achieving 95–97% recovery of the organic phase.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| One-Pot Sulfonation | 92.6 | 99.86 | Industrial |

| Two-Step Chlorination | 88.0 | 98.5 | Pilot Plant |

The one-pot method is superior for throughput, while the two-step approach offers finer control over intermediate purity.

Chemical Reactions Analysis

2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced products.

Oxidation Reactions: It can undergo oxidation to form sulfonic acids or other oxidized derivatives.

Common reagents used in these reactions include bases like triethylamine, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in the modification of biomolecules for research purposes.

Medicine: The compound may be used in the development of pharmaceuticals and other therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of substitution products. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophilic species, facilitating a wide range of chemical transformations .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analogs

The closest structural analog identified is 2-cyclopropyl-2-ethoxyethane-1-sulfonyl chloride (CAS: 2031258-71-4), which replaces the cyclohexyl group with a cyclopropyl ring and substitutes the methoxy group with an ethoxy (-OCH₂CH₃) moiety. Other related compounds include sulfonyl chlorides with varying alkyl/alkoxy substituents, such as methyl-, ethyl-, or aryl-substituted derivatives.

Comparative Analysis of Properties

Table 1: Structural and Functional Comparison

| Property | 2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride | 2-Cyclopropyl-2-ethoxyethane-1-sulfonyl chloride |

|---|---|---|

| Molecular Formula | C₉H₁₇ClO₃S | C₇H₁₃ClO₃S |

| Substituents | Cyclohexyl, Methoxy | Cyclopropyl, Ethoxy |

| Molecular Weight (g/mol) | ~240.75 | ~212.70 |

| Solubility | High in chlorinated solvents (e.g., DCM) | Moderate in polar aprotic solvents (e.g., THF) |

| Reactivity | Steric hindrance slows hydrolysis | Higher ring strain may increase reactivity |

| Applications | Sulfonylation of bulky substrates | Intermediate for strained-ring systems |

Key Findings:

Steric Effects : The cyclohexyl group in the target compound introduces significant steric bulk, reducing hydrolysis rates compared to smaller analogs like the cyclopropyl derivative. This enhances stability during storage but may slow reaction kinetics in synthesis .

Lipophilicity: Cyclohexyl’s nonpolar nature improves solubility in organic media, making the compound preferable for reactions requiring hydrophobic environments. Cyclopropyl’s smaller size and ring strain may enhance compatibility with polar solvents .

Research Implications and Limitations

- Synthetic Utility : The cyclohexyl-methoxy derivative is optimal for reactions requiring controlled reactivity and stability, whereas the cyclopropyl-ethoxy analog may suit rapid sulfonylation in strained systems.

- Data Gaps : Experimental data on exact melting points, boiling points, and spectroscopic profiles are absent in available literature. Further studies are needed to quantify hydrolysis rates and catalytic performance.

- Safety Considerations : Like all sulfonyl chlorides, both compounds are moisture-sensitive and likely corrosive. Proper handling under inert conditions is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.